(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one
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Overview
Description
(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, an oxadiazole ring, a methoxyaniline moiety, and a nitrophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The bromophenyl group is introduced via bromination reactions, while the methoxyaniline and nitrophenyl groups are incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate
- [5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate
Uniqueness
The uniqueness of (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN5O5S/c1-33-19-11-7-17(8-12-19)25-27-22(20(30)14-5-9-18(10-6-14)29(31)32)35-23-28-26-21(34-23)15-3-2-4-16(24)13-15/h2-13,25H,1H3/b27-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNCGYIEOUVBIW-HPNDGRJYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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